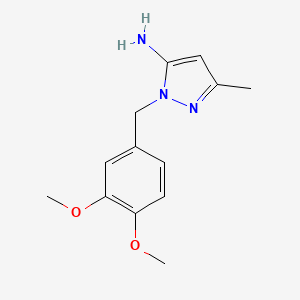

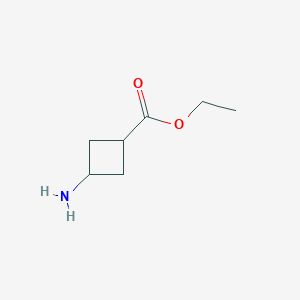

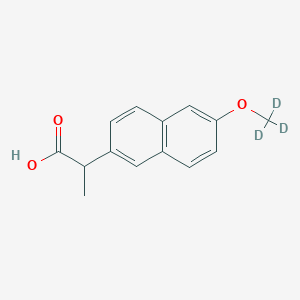

![molecular formula C12H10O2S B3175636 [2-(2-Thienyl)phenyl]acetic acid CAS No. 958219-45-9](/img/structure/B3175636.png)

[2-(2-Thienyl)phenyl]acetic acid

説明

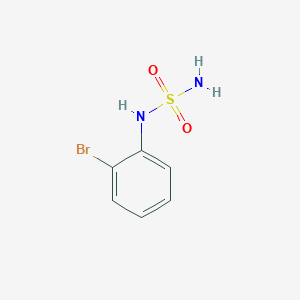

“[2-(2-Thienyl)phenyl]acetic acid” is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a conjugate acid of a thien-2-ylacetate . It is a member of thiophenes and a monocarboxylic acid .

Synthesis Analysis

The synthesis of 2-thiophene acetylchloride, which is related to “[2-(2-Thienyl)phenyl]acetic acid”, involves several steps . The process starts with the acetylation of thiophene in the presence of a catalyst to obtain 2-acetyl thiophene . This is then acted upon with sodium nitrite and hydrochloric acid in the presence of a catalyst to obtain 2-thiophene glyoxylic acid . The 2-thiophene glyoxylic acid is then reduced using hydrazine hydrate to obtain 2-thiopheneacetic acid . Finally, the 2-thiopheneacetic acid is acyl chloridized to obtain the 2-thiophene acetylchloride .Molecular Structure Analysis

The molecular formula of “[2-(2-Thienyl)phenyl]acetic acid” is C12H10O2S . Its average mass is 218.272 Da and its monoisotopic mass is 218.040146 Da .Physical And Chemical Properties Analysis

The average mass of “[2-(2-Thienyl)phenyl]acetic acid” is 142.176 Da and its monoisotopic mass is 142.008850 Da .科学的研究の応用

Synthesis and Antibacterial Activity : A study by Ahuja and Sethi (2015) described the synthesis of novel 2-pyrazoline derivatives, including those derived from 3-(4-nitrophenyl)-1-(2-thienyl/pyridinyl/phenyl)-2-propene-1-one, which show antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of [2-(2-Thienyl)phenyl]acetic acid derivatives in developing new antibacterial agents (Ahuja & Sethi, 2015).

Antispasmodic Activity : In earlier research, McMillan and Scott (1956) synthesized β-diisopropylaminoethyl esters of α-(2-cyclopentenyl)-α-(2-thienyl)-acetic acid and α-(2-cyclohexenyl)-α-(2-thienyl)-acetic acid, along with their hydrochlorides and methobromides. These compounds demonstrated significant antispasmodic activity, suggesting potential therapeutic applications (McMillan & Scott, 1956).

Pyrolysis Reactions : Yamada and Okawara (1972) conducted a study on the pyrolysis reactions of various substituted phenyl-2-thienyliodonium halides, providing insights into the chemical behavior of [2-(2-Thienyl)phenyl]acetic acid derivatives under high-temperature conditions. This research is relevant for understanding the thermal stability and decomposition pathways of these compounds (Yamada & Okawara, 1972).

Plant Growth Enhancement : Schuetz and Titus (1967) synthesized several benzo[b]thiophene derivatives, including 4-methoxybenzo[b]thienyl-3-acetic acid, and observed marked plant growth enhancement. This suggests potential agricultural applications for certain derivatives of [2-(2-Thienyl)phenyl]acetic acid (Schuetz & Titus, 1967).

Photoreaction in Molecular Crystals : Koshima et al. (2000) investigated the solid-state photoreaction in molecular crystals containing 2-thienylacetic acid. Their findings contribute to understanding the photochemical properties of [2-(2-Thienyl)phenyl]acetic acid derivatives, which can be important for photodynamic therapy and photochemical synthesis (Koshima et al., 2000).

将来の方向性

While specific future directions for “[2-(2-Thienyl)phenyl]acetic acid” were not found in the search results, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

作用機序

Target of Action

Compounds with a thiazole ring, which is similar to the thiophene ring in [2-(2-thienyl)phenyl]acetic acid, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, similar to the thiophene ring in [2-(2-thienyl)phenyl]acetic acid, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives, which are structurally similar, have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that phenylacetate, a compound structurally similar to [2-(2-thienyl)phenyl]acetic acid, is metabolized by phenylacetate esterases found in the human liver cytosol .

Result of Action

Thiazole derivatives, which are structurally similar, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence its bioavailability and efficacy.

特性

IUPAC Name |

2-(2-thiophen-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJRVOAWTBMQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

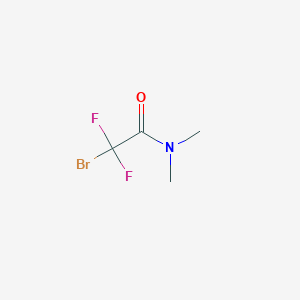

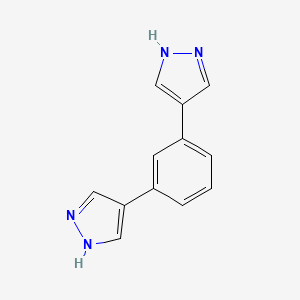

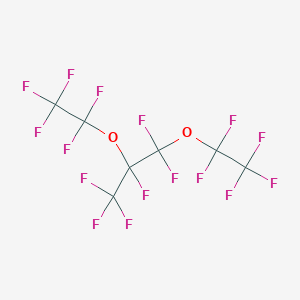

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)